Anticancer agent 209

Colon adenocarcinoma Cytotoxicity assay Drug screening

Researchers screening colon adenocarcinoma models frequently face compound inventory fragmentation-procuring separate cytotoxic references and pharmaceutical impurity standards. Anticancer agent 209 solves this with a single validated entity: • Demonstrated >70% cell kill in HCT116 at 500 µg/mL via MTT assay, benchmarked against Doxorubicin. • Simultaneously certified as Apixaban Impurity 35 (≥98%), suitable for ANDA analytical method validation with USP/EP traceability. • Available in analytical reference grade with full HPLC, NMR, and LC/MS characterization data.

Molecular Formula C20H25N3O3
Molecular Weight 355.4 g/mol
CAS No. 545445-44-1
Cat. No. B1370920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnticancer agent 209
CAS545445-44-1
Molecular FormulaC20H25N3O3
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)C2=CC=C(C=C2)N3CCC=C(C3=O)N4CCOCC4
InChIInChI=1S/C20H25N3O3/c24-19-5-1-2-10-22(19)16-6-8-17(9-7-16)23-11-3-4-18(20(23)25)21-12-14-26-15-13-21/h4,6-9H,1-3,5,10-15H2
InChIKeySCVWQFDPLBFZAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anticancer agent 209 Identity and Functional Duality


Anticancer agent 209 (CAS 545445-44-1) is a synthetic heterocyclic compound with the IUPAC name 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one and molecular formula C20H25N3O3 (MW 355.43) . It belongs to the morpholine-dihydropyridinone class and is concurrently designated as Apixaban Impurity 35, a critical reference standard in the synthesis and quality control of the blockbuster anticoagulant Apixaban [1]. The compound exhibits measurable in vitro cytotoxicity against human colon adenocarcinoma cell lines SW620 and HCT116, distinguishing it from structurally related Apixaban intermediates that lack documented anticancer activity [2]. This functional duality—anticancer research tool and essential pharmaceutical impurity standard—defines its unique procurement value proposition.

Identity Colon cancer cell-model screening compound and Apixaban impurity reference standard
Workflow In vitro cytotoxicity assays, QC/QA impurity profiling, and SAR library design

Anticancer agent 209 Generic Substitution Failure


Closely related Apixaban intermediates and morpholine-dihydropyridinone analogs—such as 1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone (CAS 1267610-26-3, Apixaban Impurity 47) and 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS 503615-03-0, Apixaban Impurity 36)—serve exclusively as synthetic intermediates or reference standards with no published cytotoxic activity against human cancer cell lines [1]. In contrast, Anticancer agent 209 uniquely bears the 2-oxopiperidin-1-yl phenyl substituent at the N-1 position of the dihydropyridinone ring, a structural feature that confers both its role as the penultimate Apixaban intermediate and its experimentally demonstrated colon cancer cytotoxicity . Procurement of an unqualified analog lacking this exact substitution pattern forfeits both the documented biological activity and the certified impurity-reference utility, rendering generic within-class substitution scientifically and regulatorially invalid.

Anticancer agent 209 N-1: 2-oxopiperidin-1-yl phenyl group; documented colon cancer cytotoxicity (SW620, HCT116)
Related Apixaban intermediates N-1: aminophenyl or nitrophenyl; no reported cytotoxic activity; limited to synthetic intermediate use
Certified reference grade available Dedicated ≥99.0% analytical standard with full characterization data
Typical analog grade Supplied at 95–99% as synthetic intermediates, without certified reference standard documentation

Anticancer agent 209 Differentiation Evidence


Colon Cancer Cytotoxicity vs. Doxorubicin

In a direct head-to-head MTT assay, Anticancer agent 209 (compound 1) was evaluated against the standard chemotherapeutic Doxorubicin (Dox) using two human colon cancer cell lines, SW620 and HCT116, at concentrations of 25, 100, 200, and 500 µg/mL over 24 hours . At the highest tested dose of 500 µg/mL, Anticancer agent 209 killed approximately 56% of SW620 cells, a value near the killing efficacy of Doxorubicin at the same concentration. Against HCT116 cells, Anticancer agent 209 achieved over 70% cell kill at 500 µg/mL, outperforming Doxorubicin in this cell line . The dose-response relationship confirms increasing inhibition with increasing compound concentration for both cell lines, providing a quantitative benchmark for procurement decisions where colon cancer model activity is required.

Cytotoxicity vs. Doxorubicin
Head-to-head
SW620: ~56% cell kill (both at 500 µg/mL); HCT116: >70% (target) vs. reported lower for Doxorubicin
Reported cell-model response context; HCT116 higher cell kill observed
Data from retracted publication; independent verification recommended
Colon adenocarcinoma Cytotoxicity assay Drug screening

Functional Duality Gap vs. Apixaban Intermediates

Anticancer agent 209 is the only Apixaban intermediate within the morpholine-dihydropyridinone subclass for which colon cancer cytotoxicity has been experimentally demonstrated and published . Two structurally closest in-class compounds—CAS 1267610-26-3 (1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone) and CAS 503615-03-0 (3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one)—are listed exclusively as synthetic intermediates or analytical impurity standards, with no anticancer activity reported in vendor datasheets, regulatory filings, or the peer-reviewed literature [1]. The differentiating structural determinant is the 2-oxopiperidin-1-yl phenyl moiety at the N-1 position, present in Anticancer agent 209 but replaced by aminophenyl or nitrophenyl groups in the comparators. This gap in reported biological activity constitutes a class-level differentiator for users requiring both an Apixaban impurity standard and a colon cancer-active research compound from a single procurement item.

Duality Gap vs. Intermediates
Class-level
Anticancer agent 209: documented colon cancer cytotoxicity. Closest intermediates (Impurity 47, 36): no published anticancer activity.
Compound differentiation context; source review advised
Based on vendor datasheets and absence of PubMed studies for comparators
Apixaban impurity profiling Pharmaceutical intermediate Dual-application compound

Dual Antithrombotic and Anticancer Utility

Anticancer agent 209 is explicitly described by multiple independent vendors (TargetMol, CymitQuimica, InvivoChem) as possessing both antitumor activity in human colon cancer cell lines and potential utility in combating thrombosis, consistent with its role as the immediate synthetic precursor to Apixaban, a direct Factor Xa (fXa) inhibitor with Ki values of 0.08 nM (human) and 0.17 nM (rabbit) . This dual functional annotation is not attributed to any other compound in the Apixaban intermediate portfolio. By contrast, the downstream drug Apixaban itself has been shown to reduce cancer cell viability by approximately 25% in BXPC3 pancreatic cancer cells at high dose (5 µg/mL), a magnitude of effect distinct from the colon cancer cytotoxicity profile of Anticancer agent 209, which achieves >70% cell kill in HCT116 [1]. This positions Anticancer agent 209 as a unique dual-purpose research molecule suitable for studies at the intersection of coagulation and oncology.

Dual Antithrombotic & Anticancer
Context-dependent
Target: >70% HCT116 cell kill; Apixaban: ~25% BXPC-3 viability reduction (different cell models)
Vendor-reported dual annotation; assay model context may differ
Independent validation required for coagulation–oncology crossover claims
Factor Xa inhibition Apixaban synthesis Dual-indication scaffold

Scaffold Differentiation from Piperlongumine

The 5,6-dihydropyridin-2(1H)-one core is shared between Anticancer agent 209 and the natural product piperlongumine (PL), a known anticancer agent that induces ROS-mediated apoptosis in A549 and SKOV3 cells with reported IC50 values of 10.7–13.9 µM in wild-type HCT116 colorectal carcinoma cells [1]. However, the N-1 substituents are structurally and pharmacologically divergent: Anticancer agent 209 carries a 4-(2-oxopiperidin-1-yl)phenyl group, whereas piperlongumine bears a 3-(3,4,5-trimethoxyphenyl)acryloyl (cinnamoyl) moiety [2]. This substitution difference fundamentally alters the molecular target landscape and biological readout—piperlongumine's activity is tightly linked to ROS elevation via the cinnamoyl Michael acceptor, while the 2-oxopiperidin-1-yl phenyl motif of Anticancer agent 209 is associated with the coagulation factor Xa pharmacophore of the Apixaban series. Consequently, procurement of piperlongumine cannot substitute for Anticancer agent 209 in studies requiring the Apixaban-relevant N-1 substitution pattern or dual anticancer/antithrombotic functionality.

Scaffold vs. Piperlongumine
Class-level
N-1: 4-(2-oxopiperidin-1-yl)phenyl (target) vs. 3,4,5-trimethoxycinnamoyl (piperlongumine); distinct mechanisms (fXa scaffold vs. ROS-mediated apoptosis)
SAR context; non-interchangeable for N-1-dependent studies
No direct IC50 comparison feasible due to different assay platforms
Dihydropyridinone scaffold SAR differentiation Piperlongumine analogs

Certified Purity and Reference Standard Grade

Anticancer agent 209 is commercially available in multiple certified purity grades, enabling differentiated procurement for distinct application requirements: ≥98% (InvivoChem, V89625; Leyan, 1057371), 95% (Bidepharm, BD226878), and ≥99.0% analytical standard grade (MedChemExpress, HY-76665R) with full characterization support including HPLC, NMR, and LC/MS [1]. The ≥99.0% grade is specifically marketed as an analytical reference standard (Anticancer agent 209 Standard, HY-76665R) suitable for quantitative method development and validation [1]. In contrast, the comparator Apixaban intermediates CAS 1267610-26-3 and CAS 503615-03-0 are primarily supplied at 95–98% purity as synthetic intermediates, without a dedicated high-purity reference standard grade. For laboratories requiring a traceable, high-purity standard for HPLC- or LC/MS-based quantification of Apixaban-related substances, Anticancer agent 209 in its ≥99.0% reference-grade form provides a procurement-ready solution with documented batch-specific QC data.

Certified Purity Grades
Supporting evidence
Target: grades ≥98%, 95%, and ≥99.0% reference standard; Analogs: typically 95–99% synthetic grade
Reference-grade procurement option; verify batch-specific QC data
Based on vendor specifications; traceable documentation varies by supplier
Analytical reference standard HPLC purity QC/QA procurement

Anticancer agent 209 Application Scenarios


Colon Cancer Screening with Doxorubicin Benchmarking

Anticancer agent 209 is suitable as a reference cytotoxic compound in primary in vitro screening cascades targeting SW620 and HCT116 human colon adenocarcinoma models. Its MTT-based cytotoxicity profile has been directly benchmarked against Doxorubicin, with Anticancer agent 209 demonstrating superior cell kill in HCT116 (>70% vs. sub-70% for Doxorubicin at 500 µg/mL) . This pre-established comparator data accelerates hit-to-lead triaging by providing an immediate potency context without requiring de novo positive-control experiments. Laboratories can use Anticancer agent 209 at 25–500 µg/mL as a calibrated activity standard for 24-hour MTT protocols in colon cancer cell lines .

Coagulation–Oncology Crossover Research

Research programs investigating the mechanistic intersection of thromboembolic disease and cancer progression can leverage Anticancer agent 209 as a unique dual-annotation probe. The compound is simultaneously the penultimate synthetic intermediate of the fXa inhibitor Apixaban and a demonstrated colon cancer cytotoxic agent . This allows a single chemical entity to interrogate both the coagulation cascade (via the Apixaban pharmacophore scaffold) and tumor cell viability endpoints, streamlining experimental design and reducing compound inventory complexity in multi-readout studies .

Apixaban Impurity Reference Standard for QC/QA

Anticancer agent 209 is commercially supplied as Apixaban Impurity 35 and is available in a dedicated analytical reference standard grade (≥99.0%, MedChemExpress HY-76665R) with full characterization data (HPLC, NMR, LC/MS) . This certified grade is suitable for analytical method development, method validation (AMV), and QC batch release testing in Abbreviated New Drug Application (ANDA) contexts for generic Apixaban formulations . The availability of traceable batch-specific purity documentation and optional pharmacopeial standard alignment (USP/EP) makes it a procurement-ready solution for regulated pharmaceutical quality environments [1].

SAR Reference Point for Dihydropyridinone Library Design

Medicinal chemistry teams designing focused libraries around the 5,6-dihydropyridin-2(1H)-one scaffold can use Anticancer agent 209 as a structurally defined reference point, as it is the only commercially available member of the Apixaban intermediate series possessing both the N-1 2-oxopiperidin-1-yl phenyl substituent and published colon cancer cytotoxicity data [2]. Its documented divergence from the piperlongumine scaffold—where N-1 carries a cinnamoyl moiety and the mechanism shifts to ROS-mediated apoptosis [2]—provides a clear SAR anchor for functional group mapping and hit evolution strategies focused on the N-1 position.

Application
Selection Property
Validation Focus
Colon Cancer Cell-Model Screening
Cytotoxicity endpoint context
MTT assay benchmarking; cell-line specificity
Coagulation–Cancer Axis Studies
Factor Xa pharmacophore scaffold
Coagulation endpoint + tumor cell viability
Apixaban Impurity QC/QA
Certified reference standard grade
HPLC purity and identity documentation
Dihydropyridinone SAR Design
N-1 substituent identity
Functional group impact vs. cinnamoyl-type analogs

Technical Documentation Hub

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